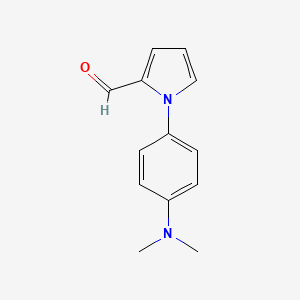![molecular formula C14H22N2O2 B1298227 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine CAS No. 55846-51-0](/img/structure/B1298227.png)
1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine, or 1-MMPEP, is an organic compound used in a variety of scientific applications, including medicinal chemistry and drug discovery. It is a member of the piperazine family and is composed of a nitrogen-containing six-membered ring, two oxygen atoms, and a methyl group. It has a molecular weight of 218.3 g/mol and a melting point of 180-182°C. 1-MMPEP is an important intermediate in the synthesis of a variety of pharmaceuticals, including antihistamines, muscle relaxants, and antipsychotics.
Wissenschaftliche Forschungsanwendungen
Therapeutic Agent Development
Research has explored the synthesis of optically pure hydroxylated derivatives of piperazine compounds, including 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) and its analogs. These compounds were evaluated for their potential as long-acting agents for the treatment of cocaine abuse. The study found that specific enantiomers of these hydroxylated analogs displayed substantial enantioselectivity, with certain configurations showing higher affinity for the dopamine transporter (DAT), suggesting potential applications in the development of treatments for cocaine dependency and possibly other dopamine-related disorders (Hsin et al., 2002).
Chemical Synthesis and Scale-Up
Another significant application involves the scale-up synthesis of GBR-12909, a dopamine uptake inhibitor. The development of a robust process for this compound's preparation in kilogram quantities was aimed at improving yield, reproducibility, and environmental sustainability. This work has implications for large-scale production of therapeutic agents targeting dopamine transporters, which could be beneficial for treating conditions such as depression, Parkinson's disease, and substance abuse disorders (Ironside et al., 2002).
Antidepressant Potential
Compounds structurally related to 1-[2-(2-Methoxy-4-methyl-phenoxy)-ethyl]-piperazine were prepared and tested as inhibitors of biogenic amine re-uptake, showcasing their potential as antidepressants. The relationship between their in vitro and in vivo activity as dopamine-reuptake inhibitors was quantitatively described, underlining their significance in developing novel antidepressant therapies (Wieringa et al., 2010).
Radiolabeled Antagonists for Neurotransmission Studies
[18F]p-MPPF, a radiolabeled antagonist, was developed for studying the serotonergic neurotransmission with positron emission tomography (PET). This compound facilitates the research into serotonin 5-HT1A receptors, offering insights into the functioning of the serotonergic system in various psychiatric and neurological disorders (Plenevaux et al., 2000).
Antioxidant Activity and Parkinson’s Disease Treatment
KAD22, a compound designed as a potential dopamine D2 receptor agonist with antioxidant activity, was developed for the possible treatment of Parkinson’s disease. Though it showed no affinity for the dopamine D2 receptor, KAD22 was identified as a potent antioxidant. This highlights the compound's relevance in researching treatments that address oxidative stress, a contributing factor in Parkinson's disease and other neurodegenerative conditions (Kaczor et al., 2021).
Eigenschaften
IUPAC Name |
1-[2-(2-methoxy-4-methylphenoxy)ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-12-3-4-13(14(11-12)17-2)18-10-9-16-7-5-15-6-8-16/h3-4,11,15H,5-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCDVXRNAHWCPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCNCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
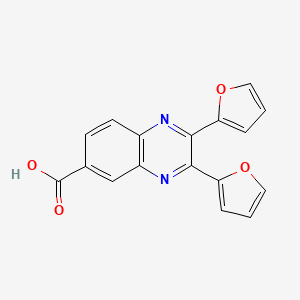
![3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole](/img/structure/B1298146.png)
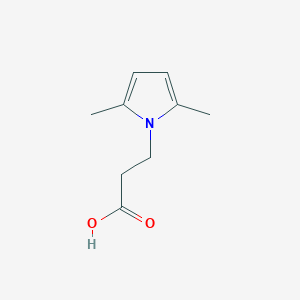
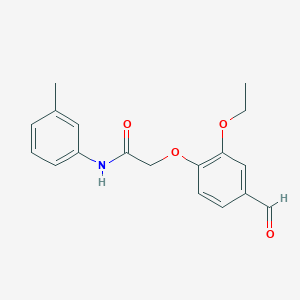


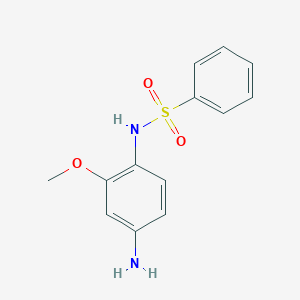
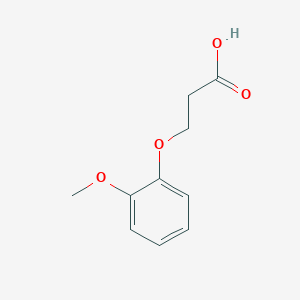
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B1298174.png)
![4-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B1298183.png)
